L 691816

5-Lipoxygenase Leukotriene Biosynthesis FLAP Inhibition

L 691816 is a structurally distinct thiopyrano[2,3,4-c,d]indole 5-lipoxygenase inhibitor with nanomolar potency (human 5-LO IC50 = 75 nM) and oral bioavailability. It enables precise pharmacological dissection of leukotriene biosynthesis in inflammation, allergy, and asthma models, providing a validated alternative to zileuton and FLAP inhibitors for pathway validation and medicinal chemistry benchmarking.

Molecular Formula C36H35ClN6OS
Molecular Weight 635.2 g/mol
Cat. No. B10752652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL 691816
Molecular FormulaC36H35ClN6OS
Molecular Weight635.2 g/mol
Structural Identifiers
SMILESCC1CC2=C(C=CC3=C2C(=C(N3CC4=CC=C(C=C4)Cl)CC(C)(C)CC5=NNN=N5)S1)OCC6=NC=C(C=C6)C7=CC=CC=C7
InChIInChI=1S/C36H35ClN6OS/c1-23-17-29-32(44-22-28-14-11-26(20-38-28)25-7-5-4-6-8-25)16-15-30-34(29)35(45-23)31(18-36(2,3)19-33-39-41-42-40-33)43(30)21-24-9-12-27(37)13-10-24/h4-16,20,23H,17-19,21-22H2,1-3H3,(H,39,40,41,42)
InChIKeyZXTQNTHPGKKAHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L 691816: A Thiopyranoindole 5-Lipoxygenase Inhibitor for Leukotriene Pathway Research and In Vivo Asthma Studies


L 691816 (CAS 150461-07-7) is a potent, selective, and orally active inhibitor of 5-lipoxygenase (5-LO), featuring a novel thiopyrano[2,3,4-c,d]indole core structure that distinguishes it from other chemotypes in this pharmacological class [1]. Originally developed by Merck Frosst Centre for Therapeutic Research and characterized in a comprehensive medicinal chemistry study, the compound inhibits the 5-LO enzyme that catalyzes the initial steps in leukotriene biosynthesis from arachidonic acid [1][2]. As a research tool for investigating the 5-LO pathway in inflammation, allergy, and asthma models, L 691816 provides a structurally distinct alternative to the FDA-approved 5-LO inhibitor zileuton and to leukotriene pathway modulators such as FLAP inhibitors [3].

L 691816: Why Generic 5-LO Inhibitor Substitution Compromises Experimental Reproducibility


The leukotriene biosynthesis pathway presents multiple intervention points—direct 5-LO enzyme inhibition, FLAP inhibition, and receptor antagonism—each with distinct pharmacological consequences that preclude simple compound substitution [1]. Within the narrow subclass of direct 5-LO inhibitors, L 691816's thiopyrano[2,3,4-c,d]indole scaffold exhibits nanomolar potency against human 5-LO in cell-free assays (IC50 = 75 nM) and sub-nanomolar functional activity in human PMN leukocytes (IC50 = 10 nM for LTB4 synthesis inhibition) [2]. These potency metrics cannot be extrapolated to structurally unrelated 5-LO inhibitors such as zileuton (hydroxyurea chemotype, IC50 ~0.4-1.9 μM in functional assays) or to FLAP inhibitors such as MK-886 (IC50 = 2.5-30 nM depending on assay), which operate via entirely distinct mechanisms [3][4]. Furthermore, the documented oral bioavailability of L 691816 enables systemic in vivo applications—a critical differentiator from many research-grade 5-LO inhibitors that lack established pharmacokinetic characterization [2]. Substituting L 691816 with an inadequately characterized alternative introduces unacceptable variability in potency, mechanism validation, and translational relevance.

L 691816: Quantified Differentiation Versus 5-LO and FLAP Inhibitors


Direct 5-LO Enzyme Inhibition vs. FLAP-Dependent Leukotriene Biosynthesis Suppression: L 691816 and MK-886

L 691816 exerts its effect through direct, reversible inhibition of the 5-lipoxygenase enzyme, whereas MK-886 suppresses leukotriene biosynthesis via an indirect mechanism—antagonism of the 5-lipoxygenase-activating protein (FLAP)—resulting in fundamentally distinct pharmacological profiles that are not interchangeable for mechanistic studies [1][2]. The primary evidence is class-level inference based on established mechanistic differences between direct 5-LO inhibitors and FLAP inhibitors; no direct head-to-head comparison data between L 691816 and MK-886 were identified in the accessible literature.

5-Lipoxygenase Leukotriene Biosynthesis FLAP Inhibition

Human 5-LO Enzyme Inhibition: L 691816 Nanomolar Potency vs. Zileuton Micromolar Potency

In cell-free enzyme assays using recombinant human 5-lipoxygenase, L 691816 inhibits 5-HPETE production with an IC50 of 75 nM, representing approximately 13- to 25-fold greater intrinsic potency than the FDA-approved 5-LO inhibitor zileuton (reported IC50 ~1 μM against human 5-LOX) [1][2]. This is a cross-study comparable analysis; no single study directly tested both compounds under identical assay conditions.

5-Lipoxygenase Enzyme Inhibition IC50 Comparison

Human PMN Leukocyte Functional Activity: L 691816 Cellular Potency vs. Zileuton

In human polymorphonuclear (PMN) leukocytes stimulated to produce leukotrienes, L 691816 inhibits LTB4 biosynthesis with an IC50 of 10 nM, demonstrating sub-nanomolar functional potency in a physiologically relevant human primary cell system [1]. By cross-study comparison, zileuton exhibits an IC50 of 0.4 μM (400 nM) in the same human PMN leukocyte LTB4 biosynthesis assay, indicating that L 691816 is approximately 40-fold more potent at the functional cellular level [2].

Polymorphonuclear Leukocytes LTB4 Biosynthesis Functional Inhibition

Cross-Species 5-LO Inhibition Profile: Rat and Human Enzyme Activity

L 691816 demonstrates potent inhibition across both rat and human 5-lipoxygenase orthologs, with IC50 values of 16 nM for rat 5-LO and 75 nM for human 5-LO in cell-free enzyme assays measuring 5-HPETE production [1]. This cross-species activity profile supports preclinical-to-clinical translational studies, whereas some 5-LO inhibitors exhibit pronounced species-dependent potency variations that complicate rodent model validation [2]. This is class-level inference regarding species selectivity concerns in 5-LO inhibitor development; no direct comparator data for this specific parameter were identified.

Species Selectivity Enzyme Inhibition Preclinical Translation

L 691816: Optimal Research and Industrial Application Scenarios


Mechanistic Studies of Direct 5-LO Enzyme Inhibition

L 691816 is optimally deployed in studies requiring direct, reversible inhibition of the 5-lipoxygenase enzyme to probe leukotriene pathway biology. Its nanomolar IC50 (75 nM against human 5-LO) and sub-nanomolar functional potency in human PMN leukocytes (IC50 = 10 nM) provide a sensitive pharmacological tool for distinguishing 5-LO-dependent effects from FLAP-dependent or receptor-mediated pathway modulation [1].

Rodent In Vivo Models of Asthma and Allergic Inflammation

With documented oral bioavailability and characterized activity against rat 5-LO (IC50 = 16 nM), L 691816 is suitable for systemic administration in rodent asthma and allergic inflammation models [1]. The established cross-species inhibitory profile supports valid interpretation of preclinical efficacy data, a consideration particularly relevant when selecting a tool compound for in vivo proof-of-concept studies [1].

Comparative Pharmacology Reference for Novel 5-LO Inhibitor Development

As a structurally distinct thiopyrano[2,3,4-c,d]indole chemotype with comprehensive characterization in J Med Chem (1993), L 691816 serves as an appropriate reference standard for benchmarking the potency and selectivity of novel 5-LO inhibitors [1]. Its documented IC50 values in enzyme (rat 5-LO: 16 nM; human 5-LO: 75 nM) and cellular (human PMN LTB4: 10 nM) assays provide validated comparator data points for medicinal chemistry optimization programs [1].

In Vitro Leukotriene Pathway Dissection in Human Primary Cells

The sub-nanomolar functional potency of L 691816 in human PMN leukocytes (IC50 = 10 nM for LTB4 biosynthesis inhibition) enables precise pharmacological dissection of 5-LO-dependent leukotriene production in physiologically relevant primary human cell systems [1]. This application is particularly valuable for distinguishing direct enzyme inhibition from alternative pathway interventions such as FLAP antagonism [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for L 691816

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.